molecular formula C11H9N3O3 B13879870 1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

Cat. No.: B13879870
M. Wt: 231.21 g/mol
InChI Key: CCFRVWGZPVUWAW-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 5-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired pyridazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

1-(5-methylpyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O3/c1-7-4-8(6-12-5-7)14-3-2-9(15)10(13-14)11(16)17/h2-6H,1H3,(H,16,17)

InChI Key

CCFRVWGZPVUWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

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